

Application Notes and Protocols for Measuring 8-Br-7-CH-cADPR Efficacy

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Compound of Interest

Compound Name: 8-Br-7-CH-cADPR

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the efficacy of **8-Br-7-CH-cADPR**, a potent, cell-permeable, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR). The following protocols and data will enable researchers to effectively evaluate its potential in various experimental settings.

Introduction to 8-Br-7-CH-cADPR and its Mechanism of Action

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca^{2+}) from the endoplasmic reticulum through the activation of ryanodine receptors (RyRs). In some cellular contexts, it may also influence Ca^{2+} entry through transient receptor potential (TRP) channels, such as TRPM2. The enzyme CD38 is the primary source of cADPR synthesis from nicotinamide adenine dinucleotide (NAD^+) in many cell types. In neurons, the enzyme SARM1 has also been shown to produce cADPR, particularly in the context of axonal injury.

8-Br-7-CH-cADPR acts as a competitive antagonist at the cADPR binding site on RyRs and potentially other cADPR-sensitive channels, thereby inhibiting cADPR-mediated Ca^{2+} release and downstream signaling events. This antagonistic activity makes it a valuable tool for studying the physiological roles of cADPR and a potential therapeutic agent for conditions associated with excessive cADPR signaling, such as neurodegenerative diseases.

Data Presentation: Efficacy of 8-Br-7-CH-cADPR

The following tables summarize key quantitative data regarding the efficacy of **8-Br-7-CH-cADPR** in various in vitro assays.

Table 1: Inhibition of Intracellular Calcium Elevation

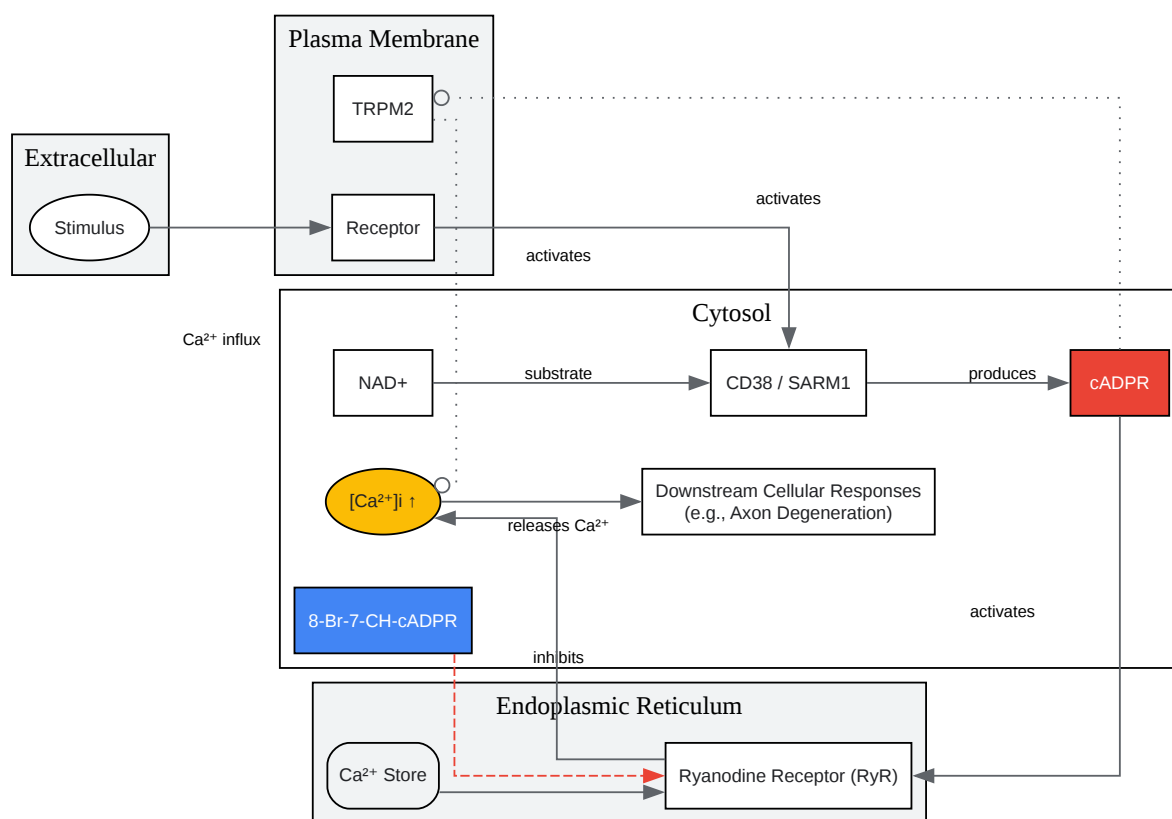
Assay System	Agonist/Stimulus	8-Br-7-CH-cADPR Concentration	Observed Effect	Reference
Dorsal Root Ganglion (DRG) Neurons	sTIR dimerization (SARM1 activation)	10 μ M	Partial inhibition of Ca ²⁺ elevation	[1][2]
Human Myometrial Smooth Muscle Cells	Oxytocin, PGF2 α , ET-1	100 μ M (of 8-Br-cADPR)	20-46% attenuation of Ca ²⁺ responses	[3]
Porcine Airway Smooth Muscle Cells	Acetylcholine, Endothelin-1	100 μ M (of 8-Br-cADPR)	Significant attenuation of Ca ²⁺ responses	[4]

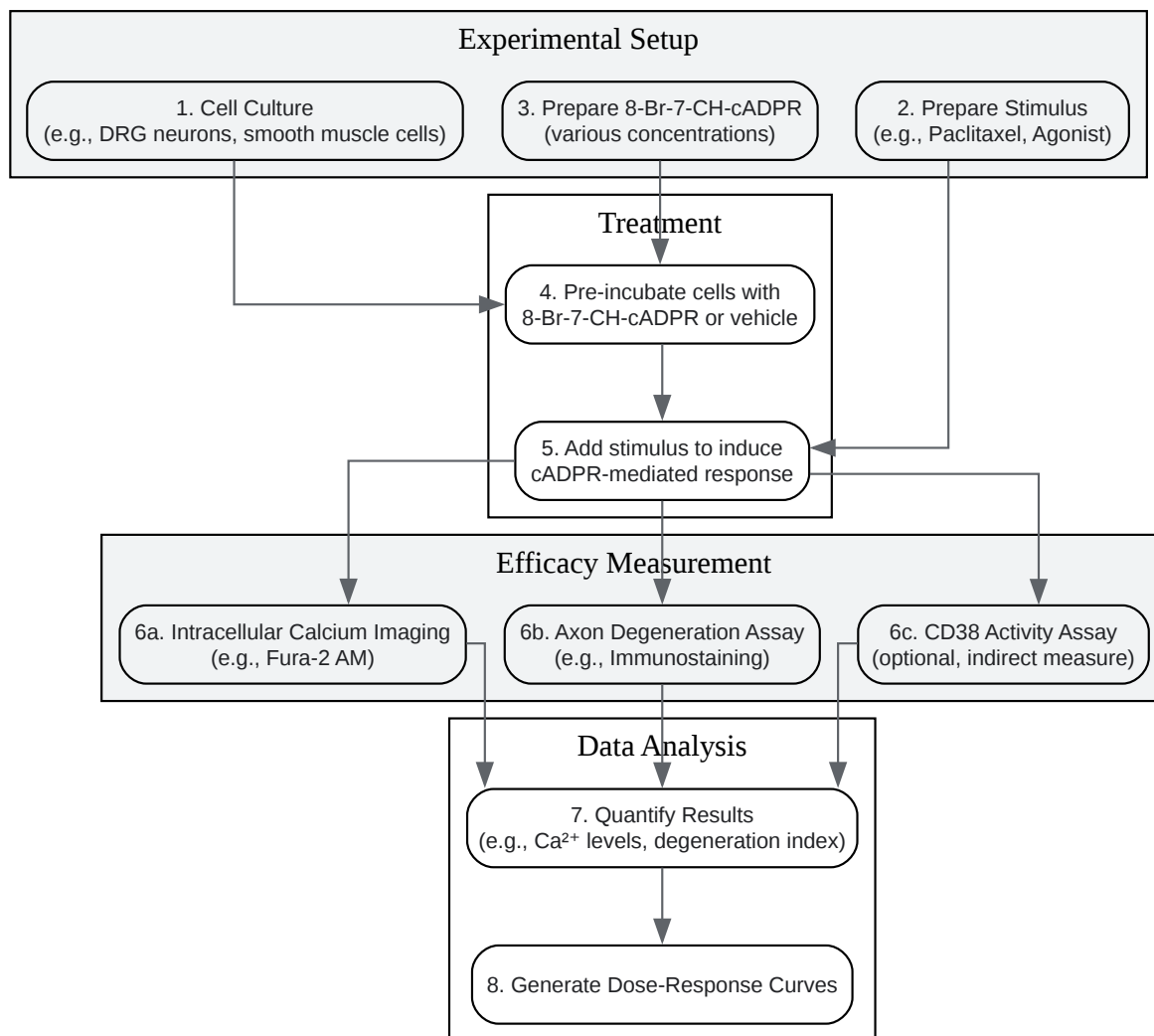
Table 2: Neuroprotective Effects

Cell Type	Insult	8-Br-7-CH-cADPR Concentration	Outcome Measure	Observed Effect	Reference
Dorsal Root Ganglion (DRG) Neurons	Paclitaxel (30 nM)	0.1 μ M	Axon Degeneration Index	Significant decrease in degeneration	[1]
Dorsal Root Ganglion (DRG) Neurons	Paclitaxel (30 nM)	1 μ M	Axon Degeneration Index	Significant decrease in degeneration	[1]
Dorsal Root Ganglion (DRG) Neurons	Paclitaxel (30 nM)	10 μ M	Axon Degeneration Index	Significant decrease in degeneration	[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cADPR signaling pathway and a typical experimental workflow for assessing the efficacy of **8-Br-7-CH-cADPR**.





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